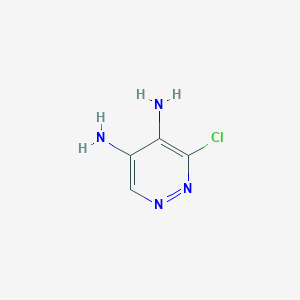

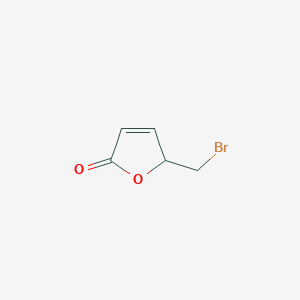

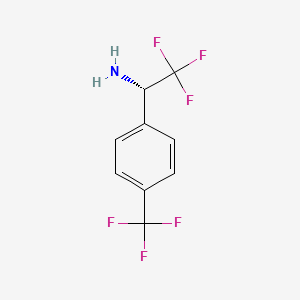

![molecular formula C5H6N4S B3284456 6-甲基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪 CAS No. 78545-39-8](/img/structure/B3284456.png)

6-甲基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪

描述

The “6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” nucleus represents an interesting class of heterocyclic compounds possessing a wide range of pharmaceutical activities such as anthelmintic, antimicrobial, bronchodilators, analgesic, antipyretic, antimalarial, antibacterial, antioxidant, anti-HIV, anticancer, or vasodilatory . It has also shown some degree of anticonvulsant activity .

Synthesis Analysis

The synthesis of “6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” involves the condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide, followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions . Another method involves a visible light mediated one pot efficient and regioselective reaction of α-bromodiketones generated by in situ functionalization of non-symmetrical diketones with N-bromosuccinimide and their subsequent condensation with 4-amino-[1,2,4]triazole-3-thiols .Molecular Structure Analysis

The molecular structure of “6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” was characterized by heteronuclear 2D NMR [ (1H-13C) HMBC, (1H-15N) HMBC, (1H-13C) HMQC] and crystallographic studies .Chemical Reactions Analysis

The reaction of “6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” may lead to the formation of two regioisomeric products depending on the electrophilicity difference of the two carbonyl carbons of diketone moiety .科学研究应用

抗菌活性

6-甲基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪衍生物的一个显着应用是在抗菌研究领域。这些化合物已被合成并评估其抗菌特性。例如,Sahu、Ganguly 和 Kaushik(2014 年)合成了一系列这些衍生物,发现一些衍生物表现出有希望的抗菌活性,表明它们具有作为抗真菌剂的潜力 (Sahu, Ganguly, & Kaushik, 2014)。Holla 等人(2006 年)的另一项研究也合成了类似的化合物,并筛选了它们的抗菌和杀虫活性 (Holla et al., 2006)。

抗肿瘤活性

这些衍生物在抗肿瘤研究中显示出潜力。Yanchenko 等人(2020 年)合成了 3-R-6-(4-甲氧基苯基)-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪氢溴酸盐,发现它们对多种癌细胞表现出抗肿瘤活性,表明它们有望成为抗癌剂的核心结构 (Yanchenko, Fedchenkova, & Demchenko, 2020)。

合成与表征

已经对这些化合物的有效合成进行了大量研究。Kulikov 等人(2018 年)开发了一种制备这些化合物的非常有效的方法,强调了这项研究在使进一步研究成为可能方面的意义 [(Kulikov et al., 2018)](https://consensus.app/papers/synthesis-7h124triazolo34b134thiadiazines-kulikov/80a3fb69292c5905bb063a8e531961eb/?utm_source=chatgpt)。Yanchenko、Demchenko 和 Lozinskii(2004 年)提出了一种获得这些化合物衍生物的方法,展示了合成方法的持续发展 (Yanchenko, Demchenko, & Lozinskii, 2004)。

抗氧化能力

6-甲基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪衍生物作为抗氧化剂的潜力已被探索。Shakir、Ali 和 Hussain(2017 年)合成了表现出显着抗氧化能力的化合物,表明在该领域具有潜在应用 (Shakir, Ali, & Hussain, 2017)。

驱虫活性

也有驱虫活性的证据。Nadkarni、Kamat 和 Khadse(2001 年)合成了一系列化合物,发现一些化合物具有有希望的体内驱虫活性 (Nadkarni, Kamat, & Khadse, 2001)。

其他应用

进一步的应用包括对结构方面的研究,例如 Kaynak、Aytaç 和 Tozkoparan(2010 年)的研究,他们合成了新型衍生物并研究了它们的结构和分子堆积 (Kaynak, Aytaç, & Tozkoparan, 2010)。

未来方向

The “6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” and its derivatives exhibit several biological actions, including antibacterial, anticancer, antiviral, antiproliferative, analgesic, anti-inflammatory, and antioxidant properties . The review article aims to assist researchers in creating new biologically active compounds for designing target-oriented triazolothiadiazine-based medicines to treat multifunctional disorders .

属性

IUPAC Name |

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQHMFSAAZMTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=NN=C2SC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

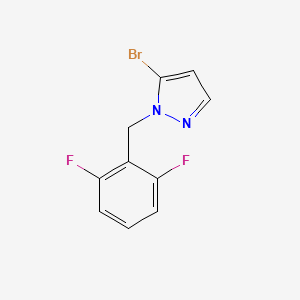

![3-((4-Methoxyphenyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B3284385.png)

![2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B3284403.png)